molecular formula C₃₅H₃₄D₇NO₂ B1160108 Tolterodine Dimer-D7

Tolterodine Dimer-D7

Cat. No.: B1160108
M. Wt: 514.75
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolterodine Dimer-D7 (C35D7H34NO2; molecular weight: 514.749) is a deuterated analog of Tolterodine Dimer, a synthetic derivative of the antimuscarinic drug tolterodine. Deuterium substitution at seven hydrogen positions enhances metabolic stability via the kinetic isotope effect, which slows oxidative degradation of the molecule . This modification is particularly relevant for research applications, as deuterated compounds are frequently employed as internal standards in mass spectrometry-based pharmacokinetic studies to improve analytical precision .

Properties

Molecular Formula

C₃₅H₃₄D₇NO₂

Molecular Weight

514.75

Synonyms

2,2’-[[(1-Methylethyl)imino]bis(1-phenyl-3,1-propanediyl)]bis[4-methylphenol]-D7

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Pharmacokinetic and Clinical Profile Comparison
Compound Half-Life (h) Key Metabolic Pathway Dry Mouth Incidence Efficacy (Incontinence Reduction)
Tolterodine IR 2–3 CYP2D6 oxidation 30% 60–70%
Tolterodine ER 6–8 Sustained CYP2D6 oxidation 23% 65–75%
Fesoterodine 8 mg ~7 (5-HMT) Esterase hydrolysis 25–30% 75–85%
This compound* N/A Slowed deuterium oxidation Hypothetically lower Not reported

*Theoretical assumptions based on deuterium substitution.

Table 2. Adverse Effect Comparison
Compound Dry Mouth CNS Effects Cardiac Effects
Tolterodine ER 23% 8% Tachycardia (rare)
Oxybutynin ER 30% 9% QTc prolongation
Mirabegron 3.3% <1% Hypertension (mild)

Research Findings and Clinical Implications

  • Metabolic Advantages : this compound’s deuterated structure may reduce interpatient variability in drug exposure, mirroring fesoterodine’s prodrug strategy .
  • Safety Profile : Tolterodine derivatives generally exhibit better tolerability than oxybutynin, particularly in pediatric populations (lower dropout rates; p < 0.05) .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Tolterodine Dimer-D7?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions using catalytic exchange or custom synthetic routes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. For reproducibility, ensure protocols include solvent selection, reaction temperature control, and purification steps (e.g., HPLC). Data should be cross-validated with non-deuterated analogs to confirm isotopic effects .

Q. How can in vitro models be optimized to evaluate this compound’s efficacy in overactive bladder (OAB) research?

  • Methodological Answer : Use isolated bladder smooth muscle strips or urothelial cell cultures to assess muscarinic receptor antagonism. Measure parameters like contractile response inhibition (via acetylcholine challenge) or intracellular calcium flux. Normalize results to non-deuterated Tolterodine to isolate isotope-specific effects. Include controls for nonspecific binding (e.g., atropine) and validate assays with dose-response curves .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies of this compound?

  • Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data, mixed-effects models account for intra-subject variability. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How does deuterium incorporation in this compound influence its metabolic stability compared to the non-deuterated form?

  • Methodological Answer : Conduct comparative pharmacokinetic (PK) studies using LC-MS/MS to quantify parent drug and metabolites in plasma/tissue. Calculate isotopic ratios (2^2H/1^1H) to track deuterium retention. Use hepatic microsomal assays to assess CYP450-mediated metabolism differences. Statistical analysis should include paired t-tests or Wilcoxon signed-rank tests for matched samples .

Q. What strategies resolve contradictions in efficacy data between this compound and other anticholinergics (e.g., solifenacin)?

  • Methodological Answer : Perform meta-analyses with subgroup stratification by patient demographics (e.g., age, renal function) or study design (e.g., crossover vs. parallel). Use sensitivity analyses to exclude outliers or low-quality trials. Apply the GRADE framework to evaluate evidence certainty and heterogeneity (I2^2 statistic). Pre-register protocols to minimize bias .

Q. How can translational research bridge gaps between animal models and human trials for this compound?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose scaling across species. Validate biomarkers (e.g., urinary frequency, detrusor pressure) in animal models against human endpoints. Incorporate population pharmacokinetics in Phase I trials to account for inter-individual variability .

Q. What advanced analytical techniques quantify this compound’s receptor-binding kinetics in vivo?

  • Methodological Answer : Employ positron emission tomography (PET) with radiolabeled analogs (e.g., 11^{11}C-Tolterodine) to measure receptor occupancy in real-time. Pair with ex vivo autoradiography for spatial resolution. Compare binding affinity (Kd_d) using saturation binding assays with 3^3H-N-methylscopolamine in tissue homogenates .

Q. How do researchers address confounding variables in observational studies of this compound’s long-term safety?

  • Methodological Answer : Use propensity score matching to balance baseline characteristics (e.g., comorbidities, concomitant medications). Apply Cox proportional hazards models for time-to-event analysis (e.g., adverse drug reactions). Adjust for cumulative dose (defined daily doses, DDDs) and treatment duration in multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.